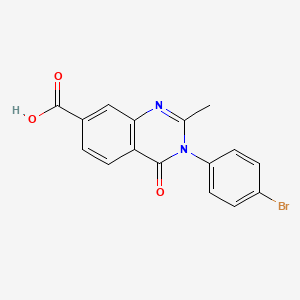
7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate is a chemical compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds containing a benzene ring fused to a pyrimidine ring. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives.
Introduction of the Bromophenyl Group: This step might involve a substitution reaction where a bromophenyl group is introduced to the quinazoline core.
Hydration: The final step involves the addition of water molecules to form the hydrate.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This might include:
Catalysts: Use of specific catalysts to enhance reaction rates.
Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions.
Purification: Techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially forming quinazoline N-oxides.
Reduction: Reduction reactions might convert the compound into its corresponding dihydro derivatives.
Substitution: Various substitution reactions can introduce different functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield N-oxides, while substitution could introduce various functional groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound might be used as a building block for synthesizing more complex molecules or as a reagent in various organic reactions.
Biology
Biologically, quinazoline derivatives are often studied for their potential as enzyme inhibitors, antimicrobial agents, or anticancer compounds.
Medicine
In medicine, compounds like this one might be investigated for their therapeutic potential, particularly in treating diseases such as cancer, bacterial infections, or inflammatory conditions.
Industry
Industrially, such compounds could be used in the development of pharmaceuticals, agrochemicals, or as intermediates in chemical synthesis.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific biological target. Generally, quinazoline derivatives might interact with enzymes or receptors, inhibiting their activity and thereby exerting therapeutic effects. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparación Con Compuestos Similares
Similar Compounds
4-Aminoquinazoline: Known for its use in kinase inhibitors.
2-Methylquinazoline: Studied for its antimicrobial properties.
3-Phenylquinazoline: Investigated for its anticancer activity.
Uniqueness
What sets 7-Quinazolinecarboxylic acid, 3,4-dihydro-3-(4-bromophenyl)-2-methyl-4-oxo-, hydrate apart might be its specific substitution pattern and the presence of the hydrate form, which could influence its solubility, stability, and biological activity.
Propiedades
Número CAS |
74101-57-8 |
|---|---|
Fórmula molecular |
C16H11BrN2O3 |
Peso molecular |
359.17 g/mol |
Nombre IUPAC |
3-(4-bromophenyl)-2-methyl-4-oxoquinazoline-7-carboxylic acid |
InChI |
InChI=1S/C16H11BrN2O3/c1-9-18-14-8-10(16(21)22)2-7-13(14)15(20)19(9)12-5-3-11(17)4-6-12/h2-8H,1H3,(H,21,22) |
Clave InChI |
PZFNWJRIDUIPNN-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC2=C(C=CC(=C2)C(=O)O)C(=O)N1C3=CC=C(C=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



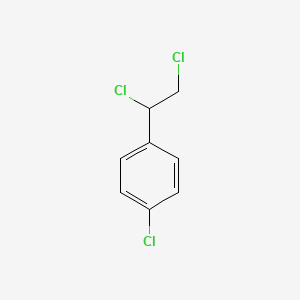
![7-Ethylidene-2,3-diazabicyclo[2.2.1]hept-2-ene](/img/structure/B14457450.png)


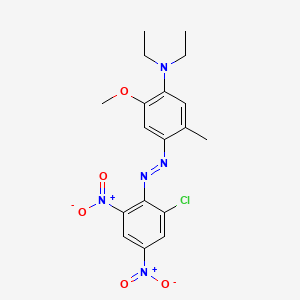
![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)

![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
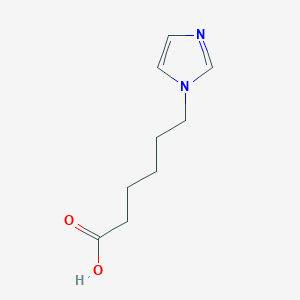
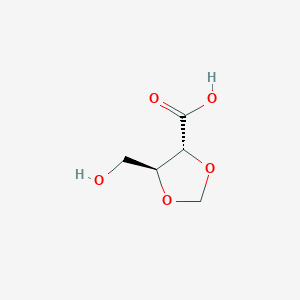
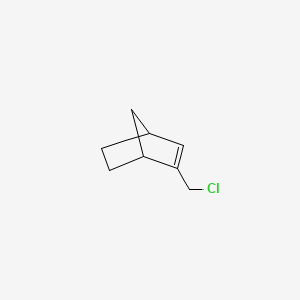
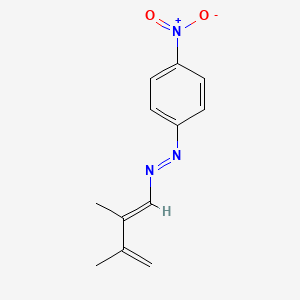
![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
